

Methyl 2-chloro-4-cyanobenzoate: A Versatile Intermediate in Modern Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **Methyl 2-chloro-4-cyanobenzoate**

Cat. No.: **B1396589**

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Introduction: The Strategic Importance of Key Intermediates

In the intricate landscape of pharmaceutical synthesis, the efficiency, scalability, and safety of a synthetic route are paramount. The journey from simple starting materials to a complex Active Pharmaceutical Ingredient (API) is often dictated by the strategic selection of key intermediates.^[1] These molecular building blocks are designed for reactivity and versatility, enabling the assembly of the final drug substance. **Methyl 2-chloro-4-cyanobenzoate** (CAS No: 98592-34-8) has emerged as a valuable intermediate, distinguished by its trifunctional nature—possessing a methyl ester, a chloro substituent, and a cyano group on a benzene ring.^[2] This unique arrangement of functional groups provides multiple reaction handles, allowing for sequential and regioselective modifications crucial for constructing complex APIs.

The chloro and cyano groups are both electron-withdrawing, which influences the reactivity of the aromatic ring and the other functional groups.^[3] The chloro atom is susceptible to nucleophilic aromatic substitution, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.^[3] The methyl ester provides a site for hydrolysis or amidation. This guide provides an in-depth look at the properties, applications, and handling of **Methyl 2-chloro-4-cyanobenzoate**, with a focus on its role in the synthesis of advanced pharmaceutical agents like Apalutamide.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is fundamental for its effective use and for ensuring the reproducibility of synthetic protocols.

Property	Value	Source(s)
CAS Number	98592-34-8	[2]
Molecular Formula	C ₉ H ₆ CINO ₂	[2][3][4]
Molecular Weight	195.60 g/mol	[2][3]
IUPAC Name	methyl 2-chloro-4-cyanobenzoate	[3]
Appearance	Solid (form may vary)	Inferred
Melting Point	115–117°C	[3]
Boiling Point	305.8°C (predicted)	[3]
SMILES	COC(=O)C1=C(C=C(C=C1)C#N)Cl	[2][4]

Solubility Profile: Based on its structure, **Methyl 2-chloro-4-cyanobenzoate** is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, and have limited solubility in non-polar solvents like hexane.[3]

Spectroscopic Data: While specific spectra are not provided in the initial search, standard characterization would involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity. For example, related structures like methyl 4-cyanobenzoate show characteristic peaks in ¹H NMR for the aromatic protons and the methyl ester protons.[5]

Application Note: Synthesis of Apalutamide

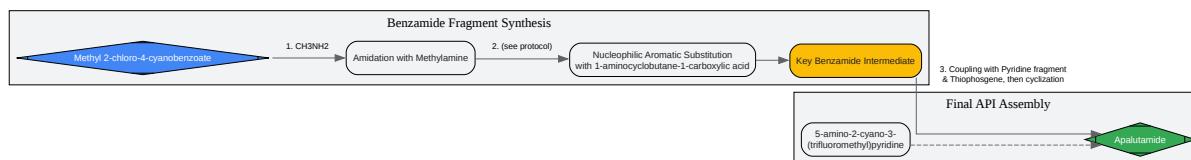
Apalutamide is a potent non-steroidal androgen receptor inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer.[6] Several synthetic routes to Apalutamide have been developed, and while they may not all start directly from **Methyl 2-chloro-4-cyanobenzoate**, the core benzamide structure is a key component that can be derived from

such an intermediate. The following represents a plausible synthetic strategy illustrating the utility of the 2-chloro-4-cyanobenzoyl scaffold.

Synthetic Rationale:

The synthesis of Apalutamide involves the coupling of two key fragments: a substituted aminopyridine and a complex benzamide derivative.[7][8][9] The benzamide portion, which contains a cyclobutylamino group, can be conceptually derived from a precursor like **Methyl 2-chloro-4-cyanobenzoate**. The chloro group allows for the introduction of the aminocyclobutane moiety via nucleophilic substitution, and the ester can be converted to the required N-methylamide.

The diagram below outlines a conceptual pathway.



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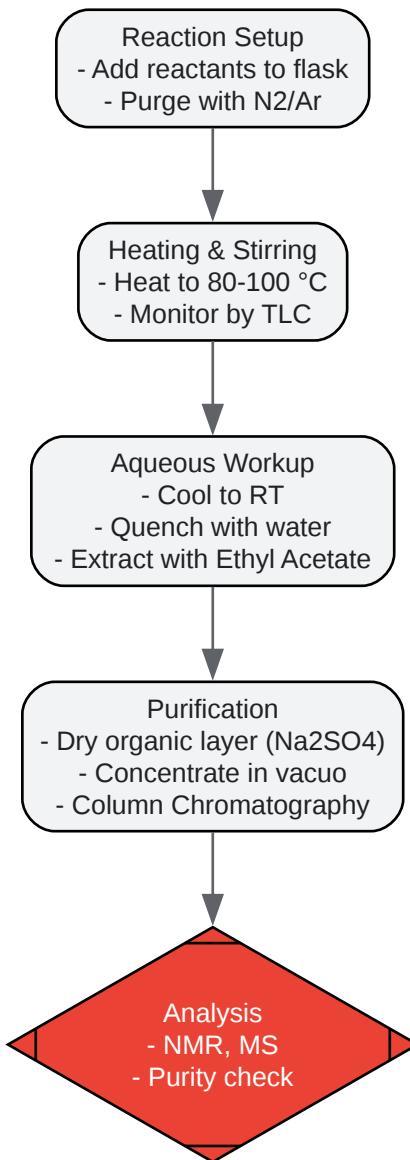
Caption: Conceptual synthetic pathway to Apalutamide.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol details a representative reaction for **Methyl 2-chloro-4-cyanobenzoate**, showcasing a key transformation often required in multi-step pharmaceutical syntheses. The substitution of the chloro group is a foundational step toward building more complex molecules.

Objective: To synthesize Methyl 2-(alkylamino)-4-cyanobenzoate via nucleophilic aromatic substitution.

Rationale: The electron-withdrawing effects of the cyano and carboxyl groups activate the chlorine atom at the C2 position for SNAr. A polar aprotic solvent like DMSO is used to solvate the cation of the base, leaving a more reactive "naked" anion, and to facilitate the formation of the charged Meisenheimer intermediate. A non-nucleophilic base like potassium carbonate is used to deprotonate the incoming amine nucleophile without competing in the substitution reaction.



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Caption: Experimental workflow for SNAr reaction.

Materials and Reagents:

- **Methyl 2-chloro-4-cyanobenzoate** (1.0 eq)
- Primary or secondary amine (e.g., Cyclobutylamine, 1.2 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 eq)
- Dimethyl Sulfoxide (DMSO), anhydrous
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Deionized Water
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- TLC plates (silica gel), developing chamber, UV lamp

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add **Methyl 2-chloro-4-cyanobenzoate** (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- **Solvent and Reagent Addition:** Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.
- **Inert Atmosphere:** Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
- **Nucleophile Addition:** Add the amine (1.2 eq) to the stirring suspension at room temperature.
- **Heating:** Heat the reaction mixture to 80-100 °C. The choice of temperature depends on the reactivity of the amine and should be optimized.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The

disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
- **Washing:** Wash the combined organic layers with deionized water, followed by a wash with brine to aid in the removal of residual DMSO and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.
- **Characterization:** Confirm the structure and purity of the isolated product using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

Adherence to safety protocols is critical when working with any chemical intermediate.

Hazard Identification:

- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2][10]
- H319: Causes serious eye irritation.[2][10]
- H332: Harmful if inhaled.[2]

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[11]
- Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
- Wash hands thoroughly after handling.
- Avoid contact with skin, eyes, and clothing.[11] In case of contact, rinse immediately and thoroughly with water.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
- Keep away from heat, sparks, open flames, and hot surfaces.

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